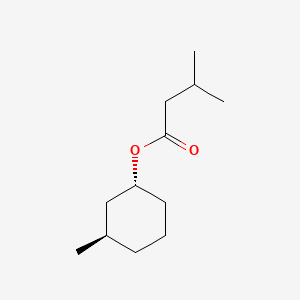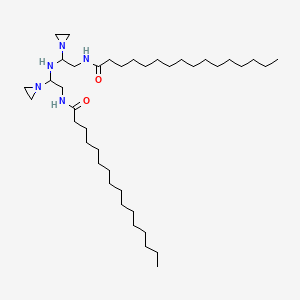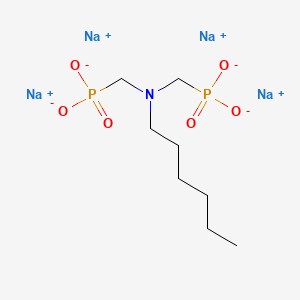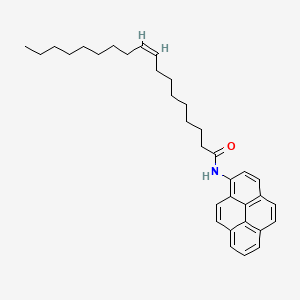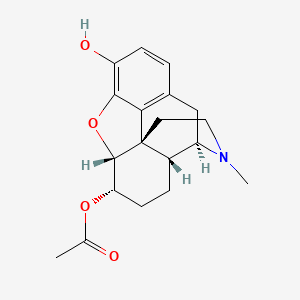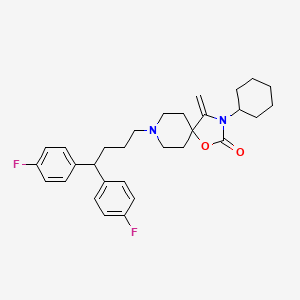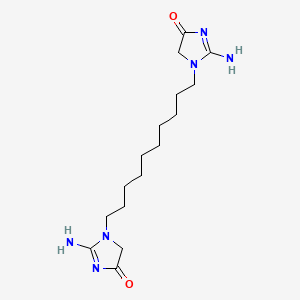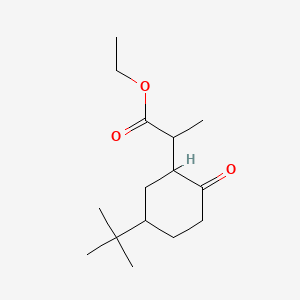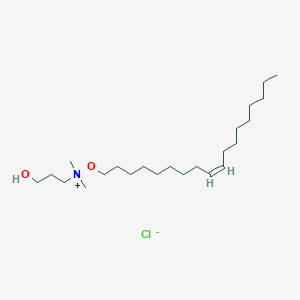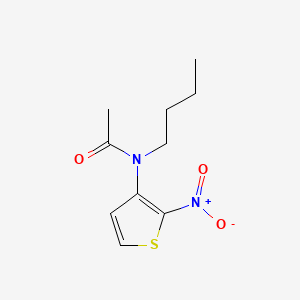
Acetamide, N-butyl-N-(2-nitro-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-butyl-N-(2-nitro-3-thienyl)-: is a chemical compound with the molecular formula C10H14N2O3S It is known for its unique structure, which includes a nitro group and a thienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- typically involves the reaction of 2-nitro-3-thiophenecarboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound may be used to study the effects of nitro and thienyl groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thienyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Acetamide, N-(2-nitro-3-thienyl)-: Similar structure but lacks the butyl group.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a nitro group and an acetamide moiety but with a different aromatic ring.
N-(2-Hydroxy-5-nitrosophenyl)acetamide: Similar to the previous compound but with a nitroso group instead of a nitro group.
Uniqueness: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is unique due to the presence of both a butyl group and a nitro-thienyl moiety
Propiedades
Número CAS |
122777-70-2 |
|---|---|
Fórmula molecular |
C10H14N2O3S |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
N-butyl-N-(2-nitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-6-11(8(2)13)9-5-7-16-10(9)12(14)15/h5,7H,3-4,6H2,1-2H3 |
Clave InChI |
WRLIXCPYCQJUQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


